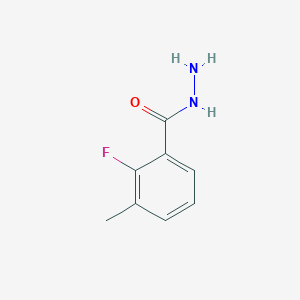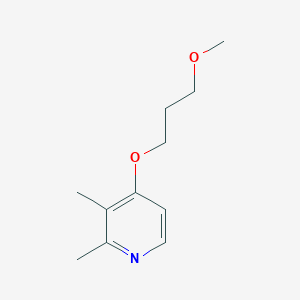
2-Bromo-5-(bromomethyl)thiazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(bromomethyl)thiazole hydrobromide is a heterocyclic compound containing bromine, sulfur, and nitrogen atoms. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)thiazole hydrobromide typically involves the bromination of 5-methylthiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the thiazole ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(bromomethyl)thiazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of thiazole derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole amines, while oxidation reactions can produce thiazole sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
2-Bromo-5-(bromomethyl)thiazole hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(bromomethyl)thiazole hydrobromide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the nature of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-methylthiazole
- 5-Bromothiazole
- 2-Bromothiazole
Uniqueness
2-Bromo-5-(bromomethyl)thiazole hydrobromide is unique due to the presence of two bromine atoms at specific positions on the thiazole ring. This structural feature allows for selective reactions and the formation of a wide variety of derivatives. Compared to similar compounds, it offers greater versatility in synthetic applications and potential for the development of novel bioactive molecules .
Propiedades
Fórmula molecular |
C4H4Br3NS |
|---|---|
Peso molecular |
337.86 g/mol |
Nombre IUPAC |
2-bromo-5-(bromomethyl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C4H3Br2NS.BrH/c5-1-3-2-7-4(6)8-3;/h2H,1H2;1H |
Clave InChI |
JFQITNCUGPWZGP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)Br)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)

![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)

![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)

![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)


![3-[(tert-Butoxycarbonyl)oxy]benzoic Acid](/img/structure/B13667607.png)



